N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide
Description
N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Properties
IUPAC Name |
N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-22(2)27(25,26)14-4-3-13-7-10-23(18(13)11-14)19(24)15-5-9-21-17-6-8-20-12-16(15)17/h3-6,8-9,11-12H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMWCNLDWBGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCN2C(=O)C3=C4C=NC=CC4=NC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: Starting from a suitable precursor, the naphthyridine core can be synthesized through cyclization reactions.
Attachment of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as an antibacterial or anticancer agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial enzymes or interfere with DNA replication. The molecular targets could include bacterial ribosomes or DNA gyrase, and the pathways involved might include inhibition of protein synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Naphthyridine Derivatives: Compounds with similar core structures but different functional groups.
Indole Derivatives: Compounds with the indole moiety but different substituents.
Uniqueness
N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide is unique due to its combination of the naphthyridine, indole, and sulfonamide groups, which might confer unique biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
